Product packaging for (-)-tert-Butyl glycidyl ether(Cat. No.:CAS No. 130232-98-3)

(-)-tert-Butyl glycidyl ether

Cat. No.: B171799
CAS No.: 130232-98-3
M. Wt: 130.18 g/mol
InChI Key: SFJRUJUEMVAZLM-ZCFIWIBFSA-N
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Description

(-)-tert-Butyl glycidyl ether is a chiral epoxide monomer of significant value in advanced polymer and materials science research. Its primary research application lies in the synthesis of chiral polyethers and polycarbonates via ring-opening polymerization (ROP), where its enantiopurity allows for the investigation of stereochemical effects on polymer tacticity, crystallinity, and material properties . This compound serves as a critical building block for developing novel vitrimers, a class of crosslinked polymers with dynamic covalent networks that exhibit self-healing and recyclable properties, thereby contributing to sustainable material design . Furthermore, glycidyl ether derivatives are instrumental in creating mussel-inspired adhesive polymers and functional coatings, where they can be incorporated into copolymers to impart specific functionalities such as metal chelation or surface adhesion . The tert-butyl group provides steric and electronic influence that can be leveraged to fine-tune reaction kinetics, polymer chain mobility, and the final thermal and mechanical characteristics of the synthesized materials, making this reagent a versatile tool for exploratory synthesis in polymer chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B171799 (-)-tert-Butyl glycidyl ether CAS No. 130232-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRUJUEMVAZLM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130232-98-3
Record name tert-Butyl glycidyl ether, (-)-
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Record name (2R)-2-(tert-Butoxymethyl)oxirane
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Record name TERT-BUTYL GLYCIDYL ETHER, (-)-
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Synthetic Methodologies for Tert Butyl Glycidyl Ether

Historical and Conventional Preparative Routes for Glycidyl (B131873) Ethers

The synthesis of glycidyl ethers has traditionally followed several key pathways, primarily involving glycerol (B35011) or epichlorohydrin (B41342) as starting materials. These methods are foundational to understanding the production of various glycidyl ethers, including the tert-butyl derivative.

One of the early and more conventional methods for preparing glycidyl ethers involves the use of glycerol halohydrin intermediates. google.com This process typically begins with the reaction of glycerol with a hydrogen halide, such as hydrogen chloride, to form a glycerol halohydrin. For the synthesis of tert-butyl glycidyl ether, a glycerol α-monohalohydrin is reacted with isobutylene (B52900). google.com This reaction, conducted in the presence of an acid catalyst at temperatures between 50 to 60°C, yields a mixture of the 1- and 2-tertiary butyl monoethers and the 1,2-di(tertiary butyl ether) of the halohydrin. google.com The subsequent step involves dehydrohalogenation of the 1-monoether, typically using a dehydrohalogenating agent like sodium hydroxide (B78521) at ambient temperature, to produce tert-butyl glycidyl ether. google.com The desired product is then separated, and the remaining halohydrin ethers can be recycled back into the initial reaction step. google.com A key advantage of this process is the use of inexpensive and readily available starting materials like isobutylene instead of the more costly tert-butanol (B103910). google.com

Starting MaterialsIntermediate ProductsFinal Product
Glycerol α-monohalohydrin, Isobutylene1-tert-butyl monoether of halohydrin, 2-tert-butyl monoether of halohydrin, 1,2-di(tertiary butyl ether) of halohydrintert-Butyl glycidyl ether

A widely employed method for the synthesis of glycidyl ethers is the reaction of an alcohol with epichlorohydrin. chemdad.comwikipedia.org This approach is applicable to a range of alcohols, including tert-butyl alcohol for the production of tert-butyl glycidyl ether. The general mechanism involves the condensation of the alcohol with epichlorohydrin, followed by dehydrochlorination with a caustic agent to form the final epoxide ring. chemdad.comwikipedia.org

The reaction can be carried out using a phase-transfer catalyst (PTC), which facilitates the reaction between the alcohol and epichlorohydrin in a two-phase system, often without the need for additional organic solvents. dss.go.thrsc.org This method has been shown to be efficient for various aliphatic alcohols. dss.go.th In a typical procedure, the alcohol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, and a PTC like tetrabutylammonium (B224687) bromide. dss.go.th This solvent-free approach offers several advantages, including easier removal of solid by-products and potentially higher yields. dss.go.th For instance, high yields of 92.0% for octyl glycidyl ether and 91.7% for octadecyl glycidyl ether have been reported using this method. dss.go.th

ReactantsCatalyst/ConditionsKey Transformation
tert-Butyl alcohol, EpichlorohydrinPhase-Transfer Catalyst (e.g., TBAB), Base (e.g., NaOH), Solvent-freeCondensation followed by dehydrochlorination

Asymmetric Synthesis Strategies for Enantiopure (-)-tert-Butyl Glycidyl Ether

The production of enantiomerically pure this compound is crucial for its application in the synthesis of chiral pharmaceuticals and other fine chemicals. google.com Several strategies have been developed to achieve this, including chiral pool synthesis, enantioselective epoxidation, and biocatalytic methods.

The "chiral pool" approach utilizes readily available enantiopure starting materials to synthesize the target molecule. Optically active glycidol (B123203) is a common and versatile precursor for the synthesis of various chiral compounds, including this compound. rsc.orgpreprints.org The synthesis of enantiomerically pure glycidol itself can be achieved through methods like the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin, which can yield (R)-glycidol with high enantiomeric purity. preprints.org

Once the enantiopure glycidol is obtained, it can be converted to the desired glycidyl ether. For instance, (R)-(-)-glycidol can be silylated using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base to form tert-butyldimethylsilyl glycidyl ether, a related chiral intermediate. This reaction is typically performed under mild conditions to preserve the stereochemistry and the epoxide ring. The synthesis of this compound from a chiral glycidol precursor follows a similar principle of etherification while maintaining the stereochemical integrity of the chiral center.

Enantioselective epoxidation of an appropriate prochiral olefin is another powerful strategy for synthesizing chiral epoxides. While specific examples detailing the enantioselective epoxidation to directly form this compound are less common in the provided context, the principles are well-established. For instance, the epoxidation of allyl chloride is a known route to epichlorohydrin. atamanchemicals.com Similarly, the epoxidation of diallyl ether has been explored to produce allyl-glycidyl ether. researchgate.net

In a broader context, enantioselective terpolymerization of racemic tert-butyl glycidyl ether (rac-TBGE) has been studied, highlighting the use of chiral catalysts to selectively react with one enantiomer. nih.govpnas.org These studies utilize chiral dinuclear Al(III) catalyst systems that can effectively resolve racemic epoxides during polymerization, demonstrating high levels of enantioselectivity. pnas.orgacs.org Such catalytic systems could theoretically be adapted for kinetic resolution processes to isolate the unreacted this compound.

Biocatalysis, particularly the use of enzymes like epoxide hydrolases (EHs), offers an environmentally friendly and highly selective method for resolving racemic epoxides. researchgate.netresearchgate.net This process, known as hydrolytic kinetic resolution (HKR), involves the enantioselective hydrolysis of one enantiomer of the racemic epoxide to its corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. niscpr.res.in

An enantioselective EH activity has been identified in the fungus Aspergillus niger M 200 for tert-butyl glycidyl ether. researchgate.netniscpr.res.in This fungal enzyme was found to be completely regioselective, attacking the unsubstituted carbon atom of the epoxide ring for both enantiomers. niscpr.res.in Similarly, yeast cells have been shown to predominantly react with the (S)-enantiomer of glycidyl ethers, while some bacteria prefer the (R)-enantiomer. researchgate.net The use of whole cells of microorganisms like Trichosporon loubierii has been effective in the resolution of various glycidyl aryl ethers, yielding (R)-epoxides with high optical purity (87%–99% ee). researchgate.net These biocatalytic approaches represent a viable and potent strategy for the industrial production of enantiopure this compound.

BiocatalystSubstrateOutcomeEnantiomeric Excess (ee)
Aspergillus niger M 200tert-Butyl glycidyl etherEnantioselective hydrolysisNot specified
Trichosporon loubierii ECU1040Glycidyl aryl ethers(R)-Epoxides87%–99%

Organocatalytic and Transition-Metal-Catalyzed Asymmetric Syntheses

The enantioselective synthesis of epoxides like this compound is a significant area of research, as these chiral synthons are valuable for the preparation of complex molecules. Both organocatalysis and transition-metal catalysis offer powerful strategies to achieve high enantioselectivity.

Transition-Metal Catalysis: Transition-metal complexes are widely used for asymmetric epoxidation. While direct asymmetric epoxidation of an alkene precursor to this compound is a primary route, another key strategy involves the kinetic resolution of a racemic mixture of tert-butyl glycidyl ether. For related compounds, chiral metal complexes, such as those involving titanium, have been effectively employed. For instance, a chiral complex formed from Ti(OiPr)₄ and (S)-1,1'-binaphthol (BINOL) can be used to catalyze asymmetric reactions, providing a framework for the enantioselective synthesis of chiral ethers. acs.org The Jacobsen-Katsuki epoxidation, using a chiral manganese-salen complex, is another prominent method for the asymmetric epoxidation of unfunctionalized olefins, which could be adapted for precursors to tert-butyl glycidyl ether.

Organocatalysis: Organocatalysis has emerged as a vital, metal-free alternative for asymmetric synthesis. nih.gov Proline and its derivatives are notable for catalyzing asymmetric aldol (B89426) and Michael reactions, establishing stereocenters with high fidelity. mdpi-res.com For epoxide synthesis, chiral ketones can be used to catalyze the asymmetric epoxidation of alkenes, with the Shi epoxidation being a landmark example. More specifically, cinchona alkaloids and their derivatives have been developed as highly effective organocatalysts for a variety of asymmetric transformations. researchgate.net These catalysts can operate through various activation modes, including hydrogen bonding and phase-transfer catalysis, to control the stereochemical outcome of reactions. nih.govresearchgate.net For example, modified cinchona alkaloids have been used in the asymmetric synthesis of α-amino acids and Michael adducts with high enantioselectivity. researchgate.net The development of C3-symmetric cinchona-based organocatalysts represents a recent advancement, aiming to enhance selectivity through a well-defined chiral environment. researchgate.net

Table 1: Overview of Potential Asymmetric Catalytic Strategies

Catalytic System Catalyst Type Typical Substrate Key Features
Titanium/BINOL Transition-Metal Aldimines In situ formation of the chiral complex; enforces specific transition state organization. acs.org
Chiral Salen-Mn Complexes Transition-Metal Alkenes Effective for asymmetric epoxidation (Jacobsen-Katsuki epoxidation).
Proline Derivatives Organocatalyst Carbonyls Bifunctional catalyst, metal-free, readily available. mdpi-res.com
Cinchona Alkaloids Organocatalyst Various Used in phase-transfer catalysis and other asymmetric reactions; tunable structure. nih.govresearchgate.net
IDPi Catalysts Organocatalyst Silanes Enables asymmetric synthesis of silyl (B83357) ethers via desymmetrization. nih.gov

Sustainable and Scalable Production Methodologies

The production of bulk and fine chemicals is increasingly governed by the principles of green chemistry and the demands of industrial scalability.

Development of Green Chemistry Principles in Synthesis

The application of green chemistry to the synthesis of this compound and related compounds focuses on reducing environmental impact by using renewable feedstocks, minimizing waste, and employing safer reaction media.

A significant green approach involves the utilization of glycerol, a readily available and inexpensive byproduct of biodiesel production, as a starting material. sci-hub.se The synthesis of alkyl glycerol ethers, including tert-butyl glycidyl ether, from glycerol represents a value-added transformation of this biorenewable resource. sci-hub.se This strategy not only provides a sustainable pathway to the target molecule but also helps to address the surplus of crude glycerol. sci-hub.se

Another green tactic involves the use of safer and more environmentally benign solvents and catalysts. Ionic liquids (ILs) have been investigated as alternative reaction media for epoxide synthesis. researchgate.net Their low volatility and potential for catalyst recycling make them attractive alternatives to traditional volatile organic compounds (VOCs). researchgate.net Furthermore, the development of metal-free organocatalytic systems, as discussed previously, aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. nih.gov

Industrial Process Chemistry Considerations for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, cost-effective, and safe processes. A documented industrial process for producing tert-butyl glycidyl ether involves a multi-step sequence starting from readily available materials like glycerol α-monohalohydrin and isobutylene. google.com

The process can be summarized in the following key stages:

Etherification: Glycerol α-monochlorohydrin is reacted with isobutylene in the presence of an acid catalyst. This step produces a mixture of the desired 1-tert-butyl monoether of the chlorohydrin, along with the 2-monoether and the 1,2-diether byproducts. google.com

Dehydrohalogenation (Epoxidation): The mixture from the first step is treated with a base, typically an alkali metal hydroxide like sodium hydroxide. This selectively converts the 1-tert-butyl monoether (a vicinal halohydrin) into tert-butyl glycidyl ether via intramolecular ring closure. google.com The other isomers are largely unreactive under these conditions. google.com

Separation and Recycling: The desired tert-butyl glycidyl ether is separated from the unreacted halohydrin ethers by distillation. A key aspect of the process's efficiency is that the recovered byproducts (the 2-monoether and the 1,2-diether) can be recycled back into the first reaction step, ultimately converting them into the desired product. google.com

This industrial method is advantageous because it avoids more expensive reagents like tert-butanol and allows for the nearly complete conversion of starting materials through recycling, maximizing atom economy and minimizing waste. google.com

Table 2: Industrial Production Process Summary

Stage Reactants Key Conditions Product(s)
1. Etherification Glycerol α-monochlorohydrin, Isobutylene ~50-60°C, Acid catalyst, Autogenous pressure. google.com Mixture of 1-monoether, 2-monoether, and 1,2-diether of the chlorohydrin. google.com
2. Dehydrohalogenation Ether mixture from Stage 1, Sodium Hydroxide Ambient temperature. google.com tert-Butyl glycidyl ether. google.com
3. Purification/Recycle Crude product mixture Distillation Pure tert-butyl glycidyl ether; unreacted ethers are recycled. google.com

Reaction Pathways and Mechanistic Insights of Tert Butyl Glycidyl Ether

Epoxide Ring-Opening Reactions

The significant ring strain inherent in the epoxide ring (approximately 25 kcal/mol) renders it susceptible to cleavage by both nucleophilic and electrophilic agents, providing a powerful tool for synthetic chemistry.

Under basic or neutral conditions, the ring-opening of (-)-tert-butyl glycidyl (B131873) ether proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comresearchgate.net In this pathway, a nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. Due to the significant steric hindrance imposed by the tert-butyl group, the attack occurs almost exclusively at the less substituted, terminal carbon atom of the epoxide. masterorganicchemistry.com

The reaction is initiated by the direct attack of the nucleophile, leading to the formation of a tetrahedral transition state. This is followed by the cleavage of the C-O bond and the formation of an alkoxide intermediate. A subsequent protonation step, typically from the solvent or a mild acid workup, yields the final neutral alcohol product. masterorganicchemistry.com A wide array of nucleophiles can participate in this reaction, including hydroxides, alkoxides, amines, Grignard reagents, and organolithium compounds. masterorganicchemistry.comrsc.org The steric bulk of the tert-butyldimethylsilyl (TBDMS) group, which is structurally analogous to the tert-butyl group, is known to slow the rate of nucleophilic attack compared to less hindered glycidyl ethers, sometimes necessitating stronger nucleophiles or elevated temperatures.

In the presence of an acid, the ring-opening mechanism is altered. The reaction is initiated by the protonation of the epoxide oxygen atom, which forms a highly reactive oxonium ion. This activation significantly increases the electrophilicity of the ring carbons, allowing the epoxide to be opened by even weak nucleophiles such as water or alcohols. masterorganicchemistry.comlibretexts.org

The subsequent step involves the nucleophilic attack on one of the epoxide carbons. While this attack has SN2 characteristics, the transition state possesses a degree of SN1 character due to the positive charge on the oxonium ion. libretexts.org This means the bond to the leaving group (the hydroxyl) has started to break before the new bond with the nucleophile is fully formed. Common catalysts for this pathway include strong Brønsted acids like hydrochloric acid and trifluoroacetic acid, as well as various Lewis acids such as boron trifluoride (BF₃), tin chloride (SnCl₄), and aluminum chloride (AlCl₃). biosynth.comgoogle.comgoogle.com

The regiochemistry and stereochemistry of the ring-opening are highly dependent on the reaction conditions.

Regioselectivity : This refers to which of the two epoxide carbons the nucleophile attacks.

Under basic/nucleophilic (SN2) conditions , the nucleophile attacks the sterically least hindered carbon atom. For (-)-tert-butyl glycidyl ether, this is the terminal (primary) carbon. masterorganicchemistry.comwikipedia.org

Under acidic conditions , the regioselectivity is more complex. If one of the carbons is tertiary, the attack often occurs there due to the greater stabilization of the developing positive charge (SN1-like character). libretexts.org However, for monosubstituted epoxides like this compound, which has primary and secondary carbons, the attack still predominantly occurs at the less substituted primary carbon. libretexts.org

Stereospecificity : As a chiral molecule, the stereochemical outcome of the reaction is critical.

The SN2 attack is inherently stereospecific and proceeds with a complete inversion of configuration at the center of attack. masterorganicchemistry.comresearchgate.net When the nucleophile attacks the terminal carbon of this compound, the stereocenter at the adjacent carbon is unaffected. If, under specific conditions, the attack were to occur at the chiral secondary carbon, its stereochemistry would be inverted.

The following table summarizes the expected outcomes for the ring-opening of this compound.

ConditionMechanismSite of Nucleophilic AttackStereochemical Outcome
Basic (e.g., RO⁻)SN2Terminal (less substituted) carbonInversion of configuration at the site of attack
Acidic (e.g., H⁺/ROH)SN2-likePrimarily terminal (less substituted) carbonInversion of configuration at the site of attack

Polymerization Dynamics and Mechanisms

This compound can serve as a monomer in various ring-opening polymerization processes to form polyethers.

Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides. The reaction is initiated by strong Brønsted acids or, more commonly, Lewis acids. google.com The mechanism involves several key steps:

Initiation : A Lewis acid (e.g., BF₃·Et₂O, iBu₃Al) coordinates to the oxygen atom of the epoxide ring, activating it and generating a cationic species. google.com

Propagation : The activated cationic chain end attacks another monomer molecule in an SN2 fashion. This process repeats, extending the polyether chain. google.com The bulky tert-butyl group can sterically hinder this propagation step, potentially slowing the kinetics of polymerization compared to less substituted glycidyl ethers.

Termination/Chain Transfer : The polymerization can be terminated by nucleophilic impurities (like water) or through chain transfer reactions. google.com

Metal-free Lewis pairs have also been shown to be effective. For the ring-opening copolymerization of tert-butyl glycidyl ether with phthalic anhydride (B1165640), the B(C₂H₅)₃/PPNCl pair was found to be a highly active and selective catalyst system. rsc.orgresearchgate.net

Initiator/Catalyst SystemMonomer(s)Polymer TypeReference(s)
Lewis Acids (e.g., BF₃·Et₂O)tert-Butylphenyl glycidyl etherHomopolymer
Lewis/Brønsted AcidsGlycidyl ether monomersCrosslinked network google.com
MePh₃PBr/iBu₃AlSesamol glycidyl etherHomopolymer arabjchem.org
B(C₂H₅)₃/PPNCltert-Butyl glycidyl ether / Phthalic anhydrideAlternating copolymer rsc.orgresearchgate.net

A specialized mechanism known as zwitterionic ring expansion polymerization (ZREP) has been utilized for the synthesis of cyclic polymers from glycidyl ethers, including this compound. ehu.euscsic.es This method typically employs the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, as a catalyst. csic.esresearchgate.net

The proposed mechanism proceeds as follows:

Initiation : The Lewis acid B(C₆F₅)₃ coordinates with the epoxide oxygen of a monomer molecule. This does not create separate ions but rather a zwitterionic species, where a positive charge develops on the epoxide and a negative charge resides on the boron atom. researchgate.netresearchgate.netnih.gov

Propagation : The zwitterionic complex grows by incorporating subsequent monomer units. This is not a simple linear chain growth but is described as a ring-expansion process, where new monomers insert into the growing pseudocyclic macro-zwitterion. researchgate.netcsic.es

Cyclization (Termination) : The polymerization terminates when the active alkoxide end of the zwitterionic chain performs an intramolecular "end-biting" or backbiting attack, closing the ring and expelling the B(C₆F₅)₃ catalyst. csic.es The catalyst is then free to initiate a new chain.

This process has been successfully applied to synthesize cyclic poly(tert-butyl glycidyl ether). ehu.euscsic.esikerbasque.net However, the reaction can be complex, with outcomes sensitive to conditions like solvent and concentration. Chain transfer to the monomer can be a significant competing reaction that affects the growth of the polymer chain. csic.es

Monomer Reactivity and Chain Transfer Phenomena in Polymerization

The polymerization of this compound (tBGE) presents distinct characteristics regarding its reactivity and the occurrence of chain transfer reactions. Unlike some alkyl epoxides, chain-transfer reactions are generally not observed during the polymerization of alkyl glycidyl ethers. d-nb.info This is attributed to the +M effect (a mesomeric effect) of the additional oxygen atom in the β-position to the epoxide ring, which decreases the acidity of the protons in the α-position of the epoxide moiety. d-nb.info

However, in the context of zwitterionic ring expansion polymerization of tBGE with tris(pentafluorophenyl)borane (B(C6F5)3), chain transfer to the monomer has been identified as a significant factor. csic.es This phenomenon arises from the reactivity of the glycidyl oxygen of tBGE, which can attack the epoxide ring of the terminal active chains. csic.es This process can limit the growth of the polymer chain and lead to bimodal molecular weight distributions, where shorter cyclic chains are formed initially, followed by the formation of larger cycles. csic.es Density functional theory (DFT) calculations have been employed to support these proposed reaction mechanisms. csic.es

The steric hindrance provided by the bulky tert-butyl group in tBGE influences its reactivity in nucleophilic ring-opening reactions when compared to less hindered glycidyl ethers. This steric bulk can slow down the rate of nucleophilic attack on the epoxide ring.

Controlled Copolymerization with Diverse Monomers (e.g., Maleic Anhydride, L-Lactide, CO2)

This compound (tBGE) has been successfully copolymerized with a variety of monomers, leading to the synthesis of copolymers with tailored properties.

Copolymerization with Maleic Anhydride: The ring-opening copolymerization of tBGE with maleic anhydride (MA) has been achieved using titanium (Ti) and zirconium (Zr) complexes of benzoxazole (B165842) substituted 8-hydroxyquinoline (B1678124) ligands. researchgate.net This process yields nearly alternating P(tBGE-co-MA) copolymers with high molecular weight and varying molecular weight distributions. researchgate.net In these copolymerizations, the polymer arm with the tBGE fraction tends to build faster than the MA fraction. researchgate.net Additionally, metal-free Lewis pairs, such as B(C2H5)3/PPNCl, have been shown to be effective catalysts for the perfectly alternating and regioselective controlled ring-opening copolymerization of tBGE with phthalic anhydride, a related cyclic anhydride. researchgate.net High-molecular-weight polyesters based on maleic anhydride and various epoxides, including tBGE, have been synthesized using a heterogeneous zinc–cobalt(III) double-metal cyanide complex. acs.org

Copolymerization with L-Lactide: The copolymerization of tBGE with L-lactide (L-LA) has also been explored. researchgate.net Using the same Ti and Zr complexes mentioned above, block-like P(tBGE)-b-PLLA copolymers have been synthesized. researchgate.net In contrast to the copolymerization with MA, the incorporation of L-LA was found to be higher than the insertion of tBGE. researchgate.net

Copolymerization with Carbon Dioxide (CO2): The copolymerization of tBGE with CO2 has been investigated to produce polycarbonates. chinesechemsoc.orgresearchgate.net In terpolymerization with CO2 and β-propiolactone (BPL), tBGE showed lower reactivity than BPL. chinesechemsoc.org The synthesis of polycarbonates from tBGE and CO2 has been accomplished using zinc glutarate as a catalyst. researchgate.net These polycarbonates, when formulated with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), have been studied for their potential as ion-conductive polymer electrolytes. researchgate.net

Table 1: Overview of Controlled Copolymerization of this compound with Various Monomers

ComonomerCatalyst SystemResulting CopolymerKey Findings
Maleic AnhydrideTi and Zr complexes of benzoxazole substituted 8-hydroxyquinoline ligandsNearly alternating P(tBGE-co-MA)Faster incorporation of tBGE units compared to MA. researchgate.net
L-LactideTi and Zr complexes of benzoxazole substituted 8-hydroxyquinoline ligandsBlock-like P(tBGE)-b-PLLAHigher incorporation of L-LA units compared to tBGE. researchgate.net
Carbon Dioxide (CO2)Zinc glutaratePoly(tert-butyl glycidyl carbonate)Resulting polymer electrolytes show potential for ion conductivity. researchgate.net
CO2 and β-propiolactoneCo(III) complex-based catalyst systemStatistical terpolymerstBGE exhibited lower reactivity than β-propiolactone. chinesechemsoc.org

Functional Group Transformations and Derivatization

The chemical structure of this compound, featuring a reactive epoxide ring and an ether linkage, allows for a range of functional group transformations and derivatization reactions.

Oxidation and Reduction Pathways of the Epoxide Moiety

The epoxide group of glycidyl ethers is susceptible to both oxidation and reduction reactions, leading to the formation of different functional groups.

Oxidation: The epoxide moiety can be oxidized to form various oxidation products. evitachem.com Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO4), osmium tetroxide (OsO4), peracids, or hydrogen peroxide. evitachem.com The specific products formed depend on the reagents and reaction conditions employed.

Reduction: The glycidyl ether group can be reduced to other functional groups. evitachem.com Typical reducing agents for this purpose include lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). evitachem.com For instance, arabinoxylan-based thermoplastics have been synthesized through a process involving ring-opening oxidation with sodium periodate (B1199274) followed by reduction with sodium borohydride, and subsequent hydrophobization with glycidyl ethers like n-butyl glycidyl ether. acs.org

Nucleophilic Substitution Reactions at the Glycidyl Ether Carbon

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. smolecule.com This reactivity is a cornerstone of its use in synthesizing various derivatives. The attack can occur at the glycidyl ether carbon, and the regioselectivity is influenced by the steric hindrance of the tert-butyl group.

Common nucleophiles used in these substitution reactions include amines and thiols. evitachem.com The reaction with nucleophiles like organolithium compounds or Grignard reagents can also be employed for substitution at the glycidyl ether moiety. These reactions are fundamental in applications such as the formation of epoxy resins, where the ring-opening polymerization is a key step. The steric bulk of the tert-butyl group can necessitate stronger nucleophiles or elevated temperatures for the reaction to proceed efficiently.

Cycloaddition Chemistry, particularly with Carbon Dioxide to form Cyclic Carbonates

This compound undergoes cycloaddition reactions, most notably with carbon dioxide (CO2), to form the corresponding five-membered cyclic carbonate. This reaction is a significant pathway for CO2 fixation and utilization.

The cycloaddition of CO2 to tBGE can be catalyzed by various systems. researchgate.netmdpi.comrsc.orgresearchgate.net Imidazolium-based ionic liquids have been shown to be effective catalysts for this transformation. researchgate.netresearchgate.net The reaction can be carried out under relatively mild conditions, such as at 110 °C and less than 1 bar of CO2 pressure. researchgate.net A plausible mechanism involves the nucleophilic attack of the anion of the ionic liquid on the less sterically hindered carbon of the epoxide, leading to ring opening, followed by the insertion of CO2 and subsequent ring closure to form the cyclic carbonate. researchgate.net

Other catalytic systems, such as a porous organic polymer-supported nickel catalyst (POP-Ni), have also been utilized. mdpi.com However, with this catalyst, the yield for the conversion of tBGE was found to be relatively low (35.6%) compared to other glycidyl ethers with straight-chain alkanes. mdpi.com This is likely due to the steric hindrance of the branched tert-butyl group. mdpi.com The use of an ionic porous organic cage in conjunction with a co-catalyst like DBU has also been reported for this cycloaddition reaction under solvent-free conditions at 100 °C and 0.5 MPa of CO2. rsc.org

Applications of Tert Butyl Glycidyl Ether As a Chiral Building Block

Construction of Chiral Intermediates for Complex Molecule Synthesis

The primary utility of (-)-tert-butyl glycidyl (B131873) ether lies in its function as a C3 chiral synthon. The epoxide ring is susceptible to nucleophilic attack, which proceeds with high regioselectivity and typically with inversion of configuration at the attacked carbon center. This predictable reactivity allows for the controlled installation of new stereocenters, making it an ideal precursor for a range of more complex chiral intermediates.

One of the most important classes of intermediates synthesized from glycidyl ethers are chiral 1,2-amino alcohols. acs.orgaksci.comresearchgate.net These vicinal amino alcohols are a common structural feature in numerous natural products and synthetic drugs, including beta-blockers and neurotransmitters. acs.org The synthesis is typically achieved through the regioselective ring-opening of the epoxide with an amine or an amine equivalent, such as sodium azide (B81097) followed by reduction. researchgate.net

A notable example involves the use of glycidyl ether derivatives to form aziridinium (B1262131) intermediates. In one synthetic approach, a glycidyl ether is reacted to form a precursor amine derivative. This intermediate then undergoes an enantiospecific 1,2-amine migration via an aziridinium ion, which is subsequently opened by a nucleophile to produce a rearranged product that serves as a precursor to a drug candidate. acs.orgacs.org This strategy demonstrates how the simple glycidol (B123203) backbone can be elaborated into complex, multifunctional intermediates while retaining the original chirality. acs.org

Starting Material Reaction Type Intermediate Class Significance
(-)-tert-Butyl Glycidyl EtherEpoxide Ring-Opening with AminesChiral 1,2-Amino AlcoholsCore structures for many pharmaceuticals. acs.org
This compoundEpoxide Ring-Opening with AzideChiral 1,2-Azido AlcoholsVersatile precursors to 1,2-amino alcohols. researchgate.net
Glycidyl Ether DerivativesAziridinium Ion Formation & RearrangementSubstituted Amino AlcoholsAccess to complex drug precursors. acs.orgacs.org

Design and Synthesis of Biologically Active Compounds

The structural and chiral attributes of this compound make it a favored starting material for the synthesis of compounds with specific biological functions. Its ability to introduce a defined stereocenter is crucial, as the biological activity of many drugs is highly dependent on their stereochemistry.

This compound and related protected glycidols are employed in the synthesis of non-proteinogenic amino acids and peptidomimetics, which are compounds designed to mimic or block the action of natural peptides. sigmaaldrich.com These novel amino acids are used to create peptides with enhanced stability, bioavailability, or specific conformational constraints.

A significant application is the synthesis of rigid, bicyclic δ-amino acids that can act as dipeptide isosteres, mimicking the shape of a specific peptide turn. nih.gov For instance, a bicyclic amino acid designed to be an isostere of a Gly-Asn dipeptide was synthesized using a glycidol derivative as a key starting material. The synthesis involves the condensation of a glycidol derivative with a tartaric acid derivative, followed by a series of transformations including an intramolecular trans-acetalization to form the final constrained bicyclic scaffold. nih.gov This strategy provides access to peptidomimetics with well-defined three-dimensional structures, which is essential for effective interaction with biological targets like receptors and enzymes. nih.gov

Glycidyl ethers are critical intermediates in the pharmaceutical industry for the synthesis of a wide range of APIs. google.comgoogle.comsacheminc.com They are particularly important for producing the enantiomerically pure forms of β-adrenergic blocking agents (beta-blockers), where typically only the (S)-enantiomer possesses the desired therapeutic activity. nih.gov

Many beta-blockers, such as (S)-metoprolol and (S)-propranolol, share a common structural motif: a 1-(aryloxy)-3-(alkylamino)-2-propanol core. The chiral 2-propanol unit is directly derived from a chiral glycidyl building block. A common synthetic strategy involves the reaction of a phenol (B47542) with an enantiomerically pure, protected glycidol derivative. For example, the synthesis of (S)-metoprolol can be achieved starting from 4-(2-methoxyethyl)phenol (B22458) and (R)-epichlorohydrin (a precursor to (R)-glycidyl derivatives) to form the key epoxide intermediate, (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-propylene oxide. google.com This epoxide is then subjected to a regioselective ring-opening reaction with isopropylamine (B41738) to yield (S)-metoprolol. google.com

Using a pre-formed, protected glycidol like this compound offers an alternative route where the hydroxyl group is masked until after the key C-O and C-N bonds are formed, preventing unwanted side reactions.

Illustrative Synthesis of a Beta-Blocker Core:

Step 1: Ether Formation: A phenol is reacted with this compound (or its corresponding tosylate) under basic conditions to open the epoxide ring, forming a 1-(aryloxy)-3-(tert-butoxy)-2-propanol intermediate.

Step 2: Conversion to Epoxide: The newly formed intermediate is then converted back into an epoxide, now with the aryloxy side chain attached.

Step 3: Amine Ring-Opening: The resulting aryl glycidyl ether is reacted with a primary or secondary amine (e.g., isopropylamine) to open the epoxide ring, yielding the protected beta-blocker structure.

Step 4: Deprotection: The tert-butyl group is removed under acidic conditions to reveal the final 1-(aryloxy)-3-(alkylamino)-2-propanol product.

This modular approach allows for the synthesis of a diverse library of beta-blockers by varying the phenol and amine components.

Strategic Utilization as a Protecting Group in Multi-Step Organic Synthesis

The tert-butyl ether moiety in this compound serves as an effective protecting group for the primary hydroxyl of the glycidol unit. A protecting group is a chemical entity that is temporarily introduced to mask a reactive functional group, allowing chemical transformations to be performed selectively at other positions of the molecule. The tert-butyl group is advantageous due to its stability under a wide range of reaction conditions, including basic, oxidative, and reductive environments, while being easily removable under acidic conditions. organic-chemistry.org

This protective strategy is particularly evident in polymer chemistry. Linear polyglycidol is a biocompatible and hydrophilic polymer with potential medical applications, but its direct polymerization is difficult to control. mpg.de A more effective method is the ring-opening polymerization of a protected glycidol monomer, such as tert-butyl glycidyl ether (tBGE), followed by deprotection. mpg.deacs.org

In one study, copolymers of tBGE and allyl glycidyl ether (AGE) were synthesized. acs.org The tert-butyl ether groups remained intact during the polymerization. Subsequently, these groups were selectively removed using trifluoroacetic acid to yield the free hydroxyl groups of the polyglycidol segments, without affecting the allyl groups. acs.orgresearchgate.net This demonstrates the strategic use of the tert-butyl group to mask hydroxyl functionalities during polymerization, allowing for the creation of well-defined block copolymers that can be deprotected later to reveal hydrophilic segments. acs.org

This strategy allows for complex polymer architectures to be built, where different blocks can be deprotected under orthogonal conditions, providing precise control over the final polymer's structure and functionality.

Protected Polymer Deprotection Reagent Resulting Functional Group Reference
Poly(tert-butyl glycidyl ether)Trifluoroacetic Acid (TFA)Poly(glycidol) - Free Hydroxyls acs.orgacs.org
Poly(AGE-co-tBuGE)Trifluoroacetic Acid (TFA)Poly(AGE-co-glycidyl trifluoroacetate) acs.org
Poly(EEGE-co-tBuGE)Trifluoroacetic Acid (TFA)Poly(glycidyl trifluoroacetate) acs.org

Polymer Science and Material Design Leveraging Tert Butyl Glycidyl Ether

Monomer in Controlled Polymerization for Defined Polymer Architectures

(-)-tert-Butyl glycidyl (B131873) ether is a valuable monomer for controlled polymerization methods, which allow for the precise construction of polymers with predetermined molecular weights and narrow molecular weight distributions. These methods are essential for creating well-defined polymer architectures. Anionic ring-opening polymerization (AROP) is a frequently employed technique for this monomer. acs.org To achieve controlled polymerization and prevent side reactions, protected forms of glycidol (B123203), such as tert-butyl glycidyl ether (tBuGE), are often used. rsc.org

Synthesis of Homopolymers: Poly((-)-tert-Butyl Glycidyl Ether)

The synthesis of poly(this compound), a homopolymer, can be achieved through various controlled polymerization techniques. Anionic polymerization of tBuGE, for instance, has been investigated, although it traditionally yields low molar mass polymers. acs.org However, monomer-activated anionic polymerization, using an initiating system like tetraoctylammonium bromide combined with triisobutylaluminum, has been shown to produce linear poly(tert-butyl glycidyl ether) with controlled high molar masses and narrow chain dispersity. acs.orgacs.orgresearchgate.net This method allows for the synthesis of well-defined homopolymers. acs.org

Another approach involves the use of a benzyl (B1604629) alcohol/tBuP4 initiating system for the anionic ring-opening polymerization of tBuGE, which proceeds in a controlled manner. rsc.org Furthermore, zwitterionic ring expansion polymerization of tBuGE using B(C6F5)3 as a catalyst can produce cyclic poly(tert-butyl glycidyl ether). csic.es This method, however, can be affected by chain transfer to the monomer, influencing the polymer growth. csic.es

The removal of the tert-butyl protecting group from poly(tert-butyl glycidyl ether) can be accomplished using trifluoroacetic acid, yielding linear poly(glycidyl ether). acs.org

Block and Statistical Copolymerization for Amphiphilic Polyethers

This compound is a key component in the synthesis of amphiphilic polyethers through both block and statistical copolymerization. d-nb.info These copolymers, which contain both hydrophilic and hydrophobic segments, are of great interest for applications such as the formation of micelles in aqueous solutions. d-nb.infonsf.gov

Block Copolymers:

Sequential anionic polymerization is a common method to create block copolymers. For instance, ethoxyethyl glycidyl ether (EEGE) and tert-butyl glycidyl ether (tBuGE) can be sequentially polymerized to form diblock copolymers. acs.org These can then be further modified to create amphiphilic structures. acs.org Similarly, block copolymers of tBuGE and other monomers like ethylene (B1197577) oxide can be synthesized to form polyglycerol-based amphiphilic copolyethers. rsc.org Another example is the synthesis of triblock copolymers with a central polyethylene (B3416737) block and outer blocks of poly(tert-butyl glycidyl ether), which can be hydrolyzed to yield amphiphilic polymers. nsf.gov

Statistical Copolymers:

Statistical copolymerization of tBuGE with other glycidyl ethers allows for the creation of polyethers with randomly distributed functional groups. For example, the anionic copolymerization of tBuGE with allyl glycidyl ether (AGE) or ethoxyethyl glycidyl ether (EEGE) results in copolymers with a predetermined ratio of repeating units and narrow molecular weight distributions. acs.org These copolymers can be selectively deprotected to introduce hydroxyl groups, leading to amphiphilic characteristics. acs.org The copolymerization of tBuGE with propylene (B89431) oxide has also been explored to broaden the scope of accessible polyethers and copolyethers. acs.org

Tailoring Polymer Properties and Functionalization

The incorporation of this compound into polymer chains provides a powerful tool for tailoring the final properties of the material and for introducing further functionality.

Influence on Polymer Topological Purity

The use of this compound in polymerization can influence the topological purity of the resulting polymers. In the synthesis of cyclic polymers via zwitterionic ring expansion polymerization, for example, while cyclic poly(tert-butyl glycidyl ether) can be formed, the process is not always perfectly controlled, and non-cyclic byproducts can also be generated. csic.es However, techniques such as preparative gel permeation chromatography can be used to isolate cyclic chains with high topological purity. csic.es The synthesis of hyperbranched polyglycerol structures with cyclic or linear cores can be achieved by using low molecular weight cyclic or linear poly(tert-butyl glycidyl ether) as macroinitiators for the hypergrafting of glycidol. This allows for the creation of a family of hyperbranched structures with varying core topologies.

Impact on Architectural Design in Hyperbranched Systems

In hyperbranched polymer systems, this compound can significantly impact the final architecture. When used as a comonomer in the polyesterification of glycerol (B35011) and succinic acid, butyl glycidyl ether (a closely related compound) acts not only as a grafting agent but also as a branching agent. advanceseng.comacs.org This alters the regioselectivity of the reaction and the stoichiometric balance, which in turn delays gelation and allows for higher conversion in the polyesterification process. acs.org The resulting hyperbranched poly(glycerol–succinate-co-butyl glycidyl ether) exhibits a lower glass transition temperature compared to the homopolymer, indicating a significant influence of the comonomer on the polymer architecture. acs.org The introduction of butyl glycidyl ether can also lead to a higher relaxation time in the resulting polymers, which is attributed to increased free volume and the motion of the butyl tails. advanceseng.com Furthermore, hyperbranched copolymers can be synthesized by polymerizing glycidol with a glycidyl ether monomer, and the resulting architecture can be either branched or linear depending on the reaction conditions. google.com

Computational and Theoretical Investigations of Tert Butyl Glycidyl Ether Reactivity

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies have been instrumental in understanding the electronic structure and inherent reactivity of (-)-tert-butyl glycidyl (B131873) ether. These computational approaches allow for a detailed examination of reaction pathways and energetic landscapes that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways involved in the polymerization of tert-butyl glycidyl ether (tBGE). DFT calculations have been successfully employed to investigate the zwitterionic ring-expansion polymerization (ZREP) of tBGE initiated by Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). csic.escsic.es These studies have helped to map out the mechanistic steps, including the formation of zwitterionic intermediates and subsequent chain propagation. csic.escsic.es

In the context of cycloaddition reactions, DFT calculations at the B3LYP/6-31G(d,p) level have been used to explore the mechanism of CO₂ addition to glycidyl ethers. e-journals.in These theoretical models propose a two-step mechanism where CO₂ acts as an electrophile in the ring-opening process, and the calculations help to identify the transition states and intermediates along the reaction coordinate. e-journals.in Furthermore, DFT has been utilized to understand the role of catalysts, such as ionic liquids, in the cycloaddition of CO₂ to epoxides, revealing the direct participation of the catalyst's anions in the rate-determining epoxide ring-opening step. rsc.org

The application of DFT extends to understanding side reactions as well. For instance, in the anionic ring-opening polymerization (AROP) of substituted epoxides, a chain transfer reaction to the monomer can occur. DFT calculations can shed light on the energetics of proton abstraction from the methylene (B1212753) group adjacent to the epoxide ring, a key step in this side reaction. d-nb.info

Analysis of Transition States and Energy Barriers

The analysis of transition states and their associated energy barriers is a cornerstone of computational reaction mechanism studies. For the ring-opening of epoxides, DFT calculations have been used to determine the activation energies for different pathways. For example, in the uncatalyzed cycloaddition of CO₂ to allyl glycidyl ether, the transition state for breaking the O-CH₂ bond has a calculated energy barrier of 226 kJ/mol. e-journals.in In the presence of an iodide catalyst, this barrier is significantly lowered to 75 kJ/mol, highlighting the catalytic effect. e-journals.in

In the zwitterionic ring-expansion polymerization of monosubstituted ethylene (B1197577) oxides, including tert-butyl glycidyl ether, DFT calculations have been performed to evaluate the energy barriers of the rate-determining step. For tBGE, an electron-donating group, the calculated energy barrier for the rate-determining step is relatively low, facilitating the polymerization. nih.govacs.org For instance, the formation of the initial adduct between tBGE and the B(C₆F₅)₃ catalyst has a calculated Gibbs free energy of activation of -10.40 kcal/mol. nih.govacs.org

Computational studies on the cycloaddition of CO₂ to propylene (B89431) oxide, a model for glycidyl ethers, have also identified the energy barriers for each step of the reaction, including the attack of a nucleophile, the insertion of CO₂, and the final ring-closing to form the cyclic carbonate. nih.gov These calculations provide a quantitative understanding of the factors controlling the reaction kinetics.

Reaction / ProcessComputational MethodCalculated Energy Barrier / ValueReference
Uncatalyzed CO₂ cycloaddition to allyl glycidyl etherDFT (B3LYP/6-31G(d,p))226 kJ/mol e-journals.in
Iodide-catalyzed CO₂ cycloaddition to allyl glycidyl etherDFT (B3LYP/6-31G(d,p))75 kJ/mol e-journals.in
Initial adduct formation in ZREP of tBGE with B(C₆F₅)₃DFT-10.40 kcal/mol nih.govacs.org
Nucleophilic attack in CO₂ cycloaddition to propylene oxideDFT19.3 kcal mol⁻¹ (endothermic) nih.gov
CO₂ insertion in cycloaddition to propylene oxideDFT-8.0 kcal mol⁻¹ nih.gov

Mechanistic Modeling of Complex Reactions

Building on quantum chemical calculations, mechanistic modeling allows for a comprehensive understanding of complex reaction networks, such as those encountered in the polymerization of (-)-tert-butyl glycidyl ether.

Computational Probes of Zwitterionic Intermediate Formation

Computational studies have been crucial in probing the formation and stability of zwitterionic intermediates in the polymerization of tBGE. In the ZREP mechanism initiated by B(C₆F₅)₃, the first step is the activation of the epoxide by the Lewis acid to form a zwitterionic intermediate, where the boron atom carries a negative charge and the epoxide oxygen becomes positively charged. nih.govacs.org DFT calculations have confirmed the formation of this intermediate and have been used to investigate its electronic structure and subsequent reactivity. csic.escsic.es

The stability of such zwitterionic intermediates can be influenced by the solvent and the nature of the monomer. Computational models can account for these effects, providing a more accurate picture of the reaction in the condensed phase. mdpi.com The formation of zwitterionic intermediates is not limited to Lewis acid catalysis; it is also a key feature of nucleophilic ZREP, for example, using N-heterocyclic carbenes as catalysts, although this has been more extensively studied for other monomers like lactones. nih.govacs.org

Theoretical Examination of Monomer Insertion and Chain Transfer Processes

Theoretical examinations have provided valuable insights into the monomer insertion and chain transfer processes during the polymerization of glycidyl ethers. In the context of ZREP, after the initial zwitterionic intermediate is formed, subsequent monomer units insert into the growing chain. Computational models can simulate this propagation step, providing information on the energetics and stereochemistry of monomer addition.

Prediction of Regioselectivity in Epoxide Ring-Opening

The regioselectivity of epoxide ring-opening is a critical aspect of the chemistry of this compound, and computational methods have been employed to predict and explain the observed outcomes. The ring-opening can occur at either the substituted or unsubstituted carbon of the epoxide ring.

In the copolymerization of tBGE with phthalic anhydride (B1165640) using a metal-free Lewis pair catalyst, a fully alternating and regioselective reaction is observed. rsc.org This high degree of control is crucial for producing well-defined polymer architectures.

Computational studies using DFT have shown that for epoxide ring-opening under basic conditions (Sₙ2 mechanism), the nucleophilic attack preferentially occurs at the sterically less hindered carbon atom. universiteitleiden.nl This is due to the dominant role of steric repulsion in this regime of strong interaction between the nucleophile and the epoxide. universiteitleiden.nl Conversely, under acidic conditions, the attack favors the more substituted carbon. universiteitleiden.nl

Advanced Analytical Methodologies for Stereochemical and Structural Characterization

Spectroscopic Techniques for Enantiomeric Excess and Absolute Configuration Determination

Spectroscopy is a cornerstone in the structural elucidation of chiral molecules like (-)-tert-butyl glycidyl (B131873) ether. It allows for the non-destructive analysis of the compound's atomic connectivity, functional group composition, and stereochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of tert-butyl glycidyl ether.

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The signals are split into distinct patterns (multiplicities) due to spin-spin coupling with neighboring protons, and their integration values correspond to the number of protons they represent. For tert-butyl glycidyl ether, the spectrum typically shows a large singlet for the nine equivalent protons of the tert-butyl group and a set of multiplets for the five protons of the glycidyl moiety.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In a proton-decoupled ¹³C NMR spectrum of tert-butyl glycidyl ether, distinct signals appear for the quaternary and methyl carbons of the tert-butyl group, as well as for the three carbons of the epoxypropyl group (two methylene (B1212753) carbons and one methine carbon).

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons. An HSQC spectrum correlates directly bonded carbon and proton atoms, while an HMBC spectrum reveals longer-range couplings (typically over two to three bonds). These correlations provide unambiguous confirmation of the ether linkage between the tert-butyl group and the glycidyl unit.

While standard NMR can confirm the chemical structure, determining enantiomeric excess typically requires the use of chiral resolving agents or chiral solvating agents that induce chemical shift differences between the enantiomers.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for tert-Butyl Glycidyl Ether Data obtained in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

AtomNucleusChemical Shift (δ) ppmMultiplicityAssignment
H-a¹H~3.55dd-O-CH₂ (diastereotopic)
H-b¹H~3.40dd-O-CH₂ (diastereotopic)
H-c¹H~3.10mEpoxide CH
H-d¹H~2.79ddEpoxide CH₂ (diastereotopic)
H-e¹H~2.61ddEpoxide CH₂ (diastereotopic)
H-f¹H~1.21s-C(CH₃)₃
C-1¹³C~74.5--O-C(CH₃)₃
C-2¹³C~72.8--O-CH₂-
C-3¹³C~50.8-Epoxide CH
C-4¹³C~44.3-Epoxide CH₂
C-5¹³C~27.5--C(CH₃)₃

Polarimetry is a fundamental technique for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a sample. Enantiomers rotate light by equal magnitudes but in opposite directions. The levorotatory (-) enantiomer rotates light to the left (counter-clockwise).

The specific rotation ([α]) is a standardized physical constant for a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). The specific rotation for (R)-(-)-tert-Butyl Glycidyl Ether is reported as [α]²⁰D -8° (c=1, CHCl₃). This value confirms the identity of the enantiomer and can be used to determine the enantiomeric excess (ee) of a sample by comparing its observed rotation to the rotation of the pure enantiomer.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (-)-tert-butyl glycidyl ether displays characteristic absorption bands that confirm its structure. Key absorptions include C-H stretching from the alkyl groups, C-O-C stretching of the ether linkage, and vibrations characteristic of the oxirane (epoxide) ring.

Table 2: Characteristic IR Absorption Bands for tert-Butyl Glycidyl Ether

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2970-2850C-H StretchAlkyl (tert-butyl and glycidyl)
~1250C-O-C Asymmetric Stretchtert-Butyl Ether
~1100C-O-C Symmetric StretchEther
~915 & ~845Epoxide Ring Vibration (Asymmetric & Symmetric Stretch)Oxirane

Chromatographic Methods for Enantiomeric Purity and Polymer Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, it is crucial for assessing enantiomeric purity and for analyzing polymers derived from it.

To determine the enantiomeric purity of this compound, chiral chromatography is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. ehu.es

Chiral Gas Chromatography (GC): Due to the volatility of tert-butyl glycidyl ether, chiral GC is a highly suitable method. The separation is typically performed on capillary columns coated with a CSP, often a cyclodextrin (B1172386) derivative (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin). ehu.es The differential interaction between the enantiomers and the chiral selector of the stationary phase allows for their resolution, enabling the precise quantification of enantiomeric excess. ehu.es

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used. The enantiomers are separated based on their differential affinities for the chiral stationary phase under a specific mobile phase, allowing for the collection of pure enantiomers and the analytical determination of purity.

This compound can be used as a monomer in ring-opening polymerizations to produce poly(tert-butyl glycidyl ether). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for analyzing the resulting polymers.

Preparative GPC is specifically used to separate and isolate polymer fractions based on their molecular size (hydrodynamic volume) in solution. google.com The crude polymer mixture, which typically has a distribution of chain lengths (i.e., molecular weights), is passed through a column packed with a porous gel. google.com Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. This allows for the fractionation of the polymer, isolating samples with a narrower molecular weight distribution (lower polydispersity). google.com It is also effective for removing low-molecular-weight impurities, such as residual monomer or initiator, from the final polymer product.

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry is a pivotal analytical technique for the structural elucidation and molecular weight determination of this compound. This method provides detailed information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is essential for confirming its identity and structural integrity.

The electron ionization (EI) mass spectrum of tert-butyl glycidyl ether is characterized by a series of fragment ions that provide a definitive fingerprint of the molecule. The molecular weight of this compound is 130.18 g/mol . nih.gov In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z corresponding to this molecular weight.

A key feature in the mass spectrum of tert-butyl glycidyl ethers is the prominent base peak observed at an m/z of 57. scielo.br This peak corresponds to the highly stable tert-butyl carbocation ([C4H9]+), which is readily formed through the cleavage of the ether bond. The formation of this fragment is a characteristic feature for compounds containing a tert-butyl group.

The precise mass measurement capabilities of high-resolution mass spectrometry can be employed to further confirm the elemental composition of the molecular ion and its significant fragments, providing an additional layer of confidence in the structural assignment.

Below is a data table summarizing the key mass spectrometry data for tert-Butyl glycidyl ether.

Fragment Ion m/z (Mass-to-Charge Ratio) Significance
[C7H14O2]+130Molecular Ion (M+)
[C4H9]+57Base Peak, tert-Butyl carbocation

Future Research Directions and Emerging Areas

Development of Novel and Highly Enantioselective Catalytic Systems

The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis. Future research will undoubtedly focus on the development of more efficient and highly enantioselective catalytic systems for producing (-)-tert-butyl glycidyl (B131873) ether and its derivatives. While significant progress has been made with catalysts like chiral dinuclear Al(III) complexes for the enantioselective polymerization of racemic tert-butyl glycidyl ether, the quest for catalysts with even higher activity and selectivity continues. pnas.org

A promising avenue lies in the exploration of novel organocatalysts and metal-organic frameworks (MOFs). researchgate.net These systems offer advantages such as milder reaction conditions and easier catalyst recovery and reuse. For instance, bifunctional organocatalysts have shown high efficiency in the synthesis of cyclic carbonates from epoxides, a reaction of growing industrial importance. researchgate.net The development of new chiral macrocyclic cobalt(III) salen complexes has also demonstrated potential for the asymmetric kinetic resolution of various glycidyl ethers. lookchem.com The goal is to design catalysts that not only provide exceptional enantioselectivity for the formation of the epoxide ring but also for its subsequent ring-opening reactions, enabling the synthesis of a wide array of chiral molecules.

Exploration of (-)-tert-Butyl Glycidyl Ether in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.net The application of these technologies to reactions involving this compound is an emerging area with immense potential.

The use of flow microreactor systems can lead to highly controlled polymerizations, as demonstrated with other glycidyl ethers and vinyl ethers. kyoto-u.ac.jp This control allows for the synthesis of polymers with narrow molecular weight distributions, which is crucial for many advanced applications. kyoto-u.ac.jp For instance, efficient flow synthesis of glycidyl ethers has been achieved using mild Lewis acid catalysts like BuSnCl3. researchgate.netmichs.jp Future research will likely focus on optimizing these flow processes for the synthesis of this compound itself and for its use in continuous polymerization and modification reactions. This could enable the on-demand production of tailored polymers and functional molecules with high purity and reproducibility. The integration of in-line purification and analysis techniques within these flow systems will further enhance their efficiency and appeal for both academic research and industrial production.

Design of Advanced Functional Materials from its Polymerization

The polymerization of this compound and its copolymers opens the door to a vast array of advanced functional materials with unique properties. The tert-butyl group imparts hydrophobicity and thermal stability, making polymers derived from it suitable for various applications. cymitquimica.com

One key area of future research is the development of thermoresponsive and biocompatible polyethers. researchgate.netresearchgate.net By copolymerizing this compound with other monomers like ethyl glycidyl ether, materials with tunable lower critical solution temperatures (LCST) can be created. researchgate.net These "smart" polymers have potential applications in biomedical fields, such as in drug delivery systems and for creating switchable surfaces for cell sheet engineering. researchgate.netnih.gov

Furthermore, the polymerization of this compound can lead to the formation of hyperbranched polymers and cross-linked networks. cymitquimica.comacs.org These materials can be designed to have specific mechanical, thermal, and chemical properties for use in coatings, adhesives, and as matrices for composites. The enantiopure nature of the monomer can also be exploited to create chiral polymers with unique optical or recognition properties. Research into the controlled polymerization of this compound to create well-defined polymer architectures, such as block copolymers and star-shaped polymers, will be crucial for realizing these advanced applications. researchgate.net

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental studies is becoming increasingly vital for accelerating the discovery and optimization of chemical reactions. For this compound, this integrated approach holds the key to understanding its reactivity and designing novel transformations.

Quantum chemistry (QC) methods can provide valuable insights into reaction mechanisms, transition states, and the factors governing enantioselectivity. researchgate.net For example, Density Functional Theory (DFT) calculations can be used to model the ring-opening of the epoxide with various nucleophiles, helping to predict regioselectivity and stereoselectivity. unipd.it This information is invaluable for designing more effective catalysts and reaction conditions.

By combining computational predictions with experimental validation, researchers can more efficiently screen potential catalysts and reaction parameters. This approach can also aid in the interpretation of experimental results, providing a deeper understanding of the underlying chemical principles. Future research will likely see an even tighter integration of these two domains, with computational models guiding experimental design and experimental data feeding back to refine and improve the accuracy of the models. This iterative process will undoubtedly lead to the discovery of new and unexpected reactivity for this compound.

Bioconjugation and Bio-inspired Applications of Derivatives

The biocompatibility of polyethers derived from glycidyl ethers makes them attractive candidates for biomedical applications. nih.gov Derivatives of this compound are being explored for bioconjugation and the development of bio-inspired materials.

The reactive epoxide ring can be opened by various nucleophiles, including those found on biomolecules like proteins and peptides. This allows for the covalent attachment of polymers derived from this compound to biological entities, creating bio-conjugates with enhanced properties. For example, such conjugation could improve the stability, solubility, and pharmacokinetic profile of therapeutic proteins.

Furthermore, the self-assembly of block copolymers containing segments derived from this compound can lead to the formation of micelles, vesicles, and other nanostructures that can mimic biological systems. These structures have potential applications in drug delivery, where they can encapsulate and protect therapeutic agents until they reach their target. nih.gov The chiral nature of this compound can also be exploited to create materials that exhibit specific interactions with biological systems. Future research in this area will focus on the synthesis of well-defined derivatives of this compound and the exploration of their interactions with biological systems to create novel and effective biomaterials.

Q & A

Basic Research Questions

Q. What are the optimal chromatographic methods for detecting and quantifying (-)-tert-butyl glycidyl ether in environmental or reaction mixtures?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection are commonly used. For air sampling, Amberlite XAD-7 is effective for retaining glycidyl ethers, except for highly volatile derivatives like isopropyl glycidyl ether, where activated charcoal is preferred . Calibration curves using certified standards and validation via spike-recovery experiments ensure accuracy.

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer : Monitor key impurities such as residual epichlorohydrin, unreacted tert-butanol, and chlorinated byproducts using GC-MS or NMR. Specifications include total chlorine content ≤50 mg/kg, moisture ≤0.1%, and epoxide equivalent weight (EEW) within a narrow range (e.g., 130–140 g/eq) . Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) minimizes thermal degradation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles due to potential skin/eye irritation. Storage under inert gas (N₂/Ar) prevents epoxide ring opening. Emergency procedures should address spills with non-reactive absorbents (e.g., vermiculite) and neutralization using dilute acetic acid .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst choice) influence the copolymerization of this compound with lactones or other epoxides?

  • Methodological Answer : Phosphazene bases (e.g., tBuP2) at 0–25°C enable controlled anionic ring-opening copolymerization with γ-thiobutyrolactone, yielding alternating poly(ester-alt-sulfide)s. Elevated temperatures (>40°C) promote transesterification, forming macrocycles. Kinetic studies via in-situ NMR or MALDI-TOF confirm alternating microstructures .

Q. What mechanistic evidence supports the carcinogenic potential of this compound, and how can conflicting toxicological data be reconciled?

  • Methodological Answer : While IARC classifies structurally similar 1-butyl glycidyl ether as Group 2B (possible carcinogen) based on animal studies, this compound lacks direct evidence. Discrepancies arise from stereospecific metabolic activation: the (-)-enantiomer may exhibit lower reactivity with DNA nucleophiles. Use Ames tests, micronucleus assays, and in vitro CYP450 metabolism studies to clarify risks .

Q. How does humidity affect the stability of this compound during air sampling and storage?

  • Methodological Answer : Relative humidity (20–80%) minimally impacts recovery when using Amberlite XAD-7 or XAD-2 sorbents. For long-term storage (≥30 days), seal samples at -20°C with desiccants (silica gel) to prevent hydrolysis. Validate stability via parallel analysis of fresh and aged samples .

Data Contradiction Analysis

Q. Why do different studies report varying reactivity of this compound in epoxy resin formulations?

  • Methodological Answer : Reactivity discrepancies stem from differences in resin composition (e.g., bisphenol-A vs. novolac systems) and curing agents (amines vs. anhydrides). Conduct differential scanning calorimetry (DSC) to map curing kinetics (e.g., activation energy via Kissinger method) under standardized conditions (e.g., 1:1 stoichiometry, 100°C cure) .

Methodological Tables

Table 1. Analytical Parameters for this compound Quantification

MethodLOD (ppm)LOQ (ppm)Recovery (%)Reference
GC-FID0.51.592–98
HPLC-UV0.20.688–95

Table 2. Polymerization Control Parameters for Copolymers

CatalystTemp (°C)Đ (Dispersity)Alternating Yield (%)
tBuP2251.0895
tBuP4401.2578

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.